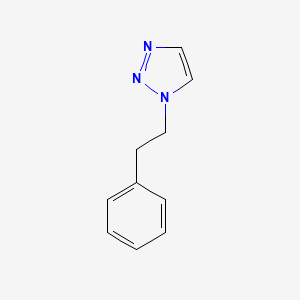

1-Phenethyl-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDVQIPVANUWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenethyl 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its reliability, high yields, and specificity. nih.gov This reaction facilitates the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. The fundamental reaction involves the coupling of an azide, in this case, (2-azidoethyl)benzene, with a terminal alkyne.

Regioselective Synthesis of 1,4-Disubstituted 1-Phenethyl-1H-1,2,3-triazoles

The CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted isomer. nih.govnih.gov This selectivity is a key advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govyoutube.com The synthesis of 1-phenethyl-1H-1,2,3-triazole via CuAAC involves the reaction between (2-azidoethyl)benzene and ethynylbenzene.

A study detailed the synthesis of coumarinyl-1,2,3-triazole hybrids, where (2-azidoethyl)benzene was reacted with terminal ethynyl-bearing coumarin derivatives using a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.net This highlights the broad applicability of the CuAAC reaction in creating complex molecules incorporating the 1-phenethyl-1,2,3-triazole moiety.

The following table provides examples of reaction conditions for the synthesis of 1,4-disubstituted triazoles.

| Catalyst | Reducing Agent | Solvent | Temperature | Yield | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | Room Temp | High | youtube.com |

| Cu(OAc)₂ | - | THF | - | Good (52-86%) | beilstein-journals.org |

| CuI | - | CH₂Cl₂ | Room Temp | - | mdpi.com |

Investigation of Reaction Conditions

Significant research has been dedicated to optimizing CuAAC reaction conditions to enhance efficiency, reduce environmental impact, and broaden the scope of compatible functional groups.

Aqueous Media: The CuAAC reaction is notably effective in aqueous solvent systems, often a mixture of water and a co-solvent like t-butanol or methanol. organic-chemistry.orgsemanticscholar.org This is a significant advantage for green chemistry applications.

Room Temperature: Many CuAAC reactions proceed efficiently at room temperature, which simplifies the experimental setup and reduces energy consumption. youtube.comorganic-chemistry.org

Solvent Systems: While aqueous systems are common, the reaction is versatile and can be performed in a variety of organic solvents, including THF and CH₂Cl₂. beilstein-journals.orgmdpi.com The choice of solvent can sometimes influence reaction rates and yields.

Copper Source and Additives: The catalytically active species is Cu(I), which can be introduced directly as a salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. youtube.combeilstein-journals.org Ligands and additives can also be employed to stabilize the Cu(I) catalyst and improve reaction performance.

Mechanistic Insights into CuAAC Reactions for Phenethyl Triazole Formation

The mechanism of the CuAAC reaction is more complex than a simple one-step cycloaddition. youtube.com It is generally accepted to proceed through a series of steps involving copper acetylide intermediates.

Formation of Copper Acetylide: The reaction initiates with the formation of a copper(I) acetylide from the terminal alkyne.

Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.

Cyclization: A six-membered copper metallacycle intermediate is formed. organic-chemistry.org

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. organic-chemistry.org

Density functional theory (DFT) studies have provided deeper insights into the reaction mechanism, with some studies suggesting a concerted cycloaddition step, while others support a stepwise process. nih.govscispace.com The exact mechanism can be influenced by the specific catalyst system and reaction conditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomers

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov This alternative regioselectivity is crucial for accessing a different class of triazole isomers with potentially distinct biological and material properties.

The most effective catalysts for this transformation are typically ruthenium(II) complexes, such as [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.gov These catalysts are effective for the reaction of primary and secondary azides with a wide range of terminal alkynes. nih.gov The RuAAC can also be applied to internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. nih.govresearchgate.net

The proposed mechanism for RuAAC involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by reductive elimination to yield the triazole product. nih.gov DFT calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. nih.gov

The following table summarizes key aspects of RuAAC.

| Catalyst | Product Regioselectivity | Substrate Scope | Mechanistic Feature |

| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Terminal and internal alkynes | Oxidative coupling followed by reductive elimination |

| CpRuCl(COD) | 1,5-disubstituted | Terminal and internal alkynes | Formation of a ruthenacycle intermediate |

Metal-Free and Organocatalytic Approaches

While metal-catalyzed methods are highly efficient, the development of metal-free and organocatalytic alternatives is a growing area of interest to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications.

An approach for the synthesis of 1,5-disubstituted 1,2,3-triazoles involves an organocascade process using primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org Organocatalytic methods for the synthesis of substituted 1,2,3-triazoles have gained attention due to their high regioselectivity, broad substrate scope, and high yields. nih.gov These reactions often proceed through different active intermediates compared to their metal-catalyzed counterparts. nih.gov For instance, enolate-mediated organocatalytic [3+2]-cycloadditions of activated carbonyl compounds with aryl azides have been developed for the synthesis of 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles. acs.org

Multicomponent Reaction Strategies for this compound Analogs

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical.

For the synthesis of 1,2,3-triazole analogs, a one-pot, three-component reaction can be employed. For example, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through the reaction of glycosyl azides with enolates of active ketones and esters. beilstein-journals.org Another strategy involves a domino three-component route for the synthesis of fully decorated 1,2,3-triazoles. beilstein-journals.org

A copper-free bimetallic catalyst system (Ag₂O–ZnO) has been reported for the one-pot multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org This method allows for the in situ generation of benzyl (B1604629) azides from benzyl bromides, which then react with terminal alkynes. rsc.org

Post-Functionalization and Derivatization Strategies

Post-functionalization offers a modular approach to diversify the this compound core, allowing for the introduction of various functional groups after the initial triazole ring formation. This strategy is highly valuable for creating libraries of compounds for screening purposes.

The C-4 and C-5 positions of the 1,2,3-triazole ring are prime sites for introducing molecular diversity. A common strategy involves the use of pre-functionalized alkynes in the initial cycloaddition reaction, or the subsequent modification of a triazole ring bearing a reactive handle at these positions.

One powerful method for introducing functionality at the C-5 position is through the use of 5-iodo-1,4-disubstituted-1,2,3-triazoles. These intermediates, which can be synthesized in a one-pot reaction catalyzed by copper(I) iodide, serve as versatile precursors for a range of 1,4,5-trisubstituted-1,2,3-triazoles organic-chemistry.org. The reaction involves the trapping of an in-situ generated copper(I) triazolide intermediate with an electrophile like iodine organic-chemistry.org. The resulting iodinated triazole can then undergo various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, to introduce aryl, alkynyl, or other carbon-based substituents at the C-5 position. For instance, 5-aryl-4-arylethynyl-1H-1,2,3-triazoles have been synthesized through such post-functionalization strategies nih.gov.

Another approach involves the direct synthesis of 1,4,5-trisubstituted triazoles from β-carbonyl phosphonates and azides, which allows for regioselective access to triazoles with various functional groups at both C-4 and C-5 positions under mild conditions nih.gov. Furthermore, multicomponent reactions have been developed for the rapid assembly of 1,4,5-trisubstituted-1,2,3-triazoles. For example, a Cu/Pd-catalyzed three-component reaction of an alkyne, an azide (such as phenethyl azide), and an aryl halide can provide rapid access to these highly substituted triazoles with good regioselectivity and high yields frontiersin.orgnih.gov.

The table below summarizes some examples of post-functionalization reactions at the C-4 and C-5 positions of the 1,2,3-triazole ring.

| Starting Material | Reagents and Conditions | Product | Position Functionalized | Reference |

| 1-Phenethyl-5-iodo-4-phenyl-1H-1,2,3-triazole | Phenylacetylene, Pd(PPh3)4, CuI, Et3N | 1-Phenethyl-5-(phenylethynyl)-4-phenyl-1H-1,2,3-triazole | C-5 | nih.gov |

| 1-Phenethyl-4-bromo-1H-1,2,3-triazole | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazole | C-4 | organic-chemistry.org |

| 4,5-Dibromo-1H-1,2,3-triazole | Phenethyl bromide, K2CO3, then Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 1-Phenethyl-4,5-diphenyl-1H-1,2,3-triazole | C-4 and C-5 | scielo.br |

While the 1-phenethyl group already occupies the N-1 position, further N-functionalization can occur at the N-2 or N-3 positions of the triazole ring, leading to the formation of triazolium salts or other derivatives. However, the primary focus of N-functionalization in the broader context of 1,2,3-triazoles often involves the alkylation or arylation of NH-1,2,3-triazoles.

The regioselectivity of N-alkylation is a significant challenge, as reactions can potentially yield a mixture of N-1, N-2, and N-3 substituted products. Generally, N-1 alkylation is kinetically favored due to higher electron density, while N-2 substituted triazoles are often thermodynamically more stable scielo.br. The outcome of these reactions is influenced by several factors including the electrophile, solvent, base, catalyst, and temperature scielo.br.

For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles organic-chemistry.org. The bromine substituent directs the alkylation to the N-2 position and can be subsequently removed or used for further functionalization organic-chemistry.org. This strategy provides an efficient route to 2,4-disubstituted and 2,4,5-trisubstituted triazoles organic-chemistry.org.

Gold-catalyzed reactions have also emerged as a powerful tool for N-2 selective alkylation. For example, the reaction of NH-1,2,3-triazoles with vinyl ethers in the presence of a gold catalyst can selectively yield N-2 alkylation products nih.gov. Similarly, gold-catalyzed alkylation of 1-sulfonyl-1,2,3-triazoles with vinyl ethers provides exclusive N-2 alkylated products, where the sulfonyl group acts as a leaving group scispace.com.

The following table provides examples of N-functionalization strategies for 1,2,3-triazole scaffolds.

| Triazole Substrate | Reagents and Conditions | Major Product | Regioselectivity | Reference |

| 4-Phenyl-1H-1,2,3-triazole | Ethyl chloroacetate, Et3N, DMF | N-2 substituted | 5:1 (N-2:N-1) | scielo.br |

| 4-Bromo-1H-1,2,3-triazole | Benzyl bromide, K2CO3, DMF, -10 °C | N-2 substituted | High | organic-chemistry.org |

| 4-Phenyl-1H-1,2,3-triazole | Ethyl vinyl ether, Ph3PAuCl/AgNTf2, DCE, 80 °C | N-2 substituted | High | nih.gov |

| 1-Sulfonyl-4-phenyl-1H-1,2,3-triazole | Ethyl vinyl ether, IPrAuCl/AgOTf, DCE, 80 °C | N-2 substituted | Exclusive | scispace.com |

Synthetic Challenges and Control of Regioselectivity and Isomerism

The synthesis of this compound and its derivatives is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of phenethyl azide with an alkyne. A primary challenge in this synthesis is controlling the regioselectivity, which leads to the formation of either 1,4-disubstituted or 1,5-disubstituted triazole isomers.

The thermal Huisgen cycloaddition typically results in a mixture of both 1,4- and 1,5-regioisomers, often with low yields and requiring harsh reaction conditions nih.govnih.gov. The development of catalyst systems has been instrumental in overcoming this challenge.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild conditions and in high yields nih.govthieme-connect.de. This high regioselectivity is a result of the copper acetylide intermediate formed during the catalytic cycle organic-chemistry.org. A variety of copper sources and ligands can be employed to facilitate this transformation thieme-connect.de.

Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction towards the formation of 1,5-disubstituted 1,2,3-triazoles nih.gov. The regioselectivity in this case is dictated by a different mechanistic pathway involving a ruthenium-acetylide complex.

Other metals, such as silver and iron, have also been explored for controlling regioselectivity. For example, an iron(III) chloride-catalyzed eliminative azide-olefin cycloaddition has been shown to produce 1,5-disubstituted triazoles with high regioselectivity nih.gov.

The choice of catalyst is therefore paramount in determining the isomeric outcome of the cycloaddition reaction. The table below illustrates the influence of different catalysts on the regioselectivity of the azide-alkyne cycloaddition.

| Catalyst | Predominant Isomer | Reaction Conditions | Reference |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | High temperature | nih.govnih.gov |

| Copper(I) salts (e.g., CuI, CuSO4/Sodium Ascorbate) | 1,4-disubstituted | Mild (often room temperature) | nih.govthieme-connect.de |

| Ruthenium(II) complexes (e.g., Cp*RuCl(PPh3)2) | 1,5-disubstituted | Varies | nih.gov |

| Iron(III) chloride (FeCl3) | 1,5-disubstituted | Varies | nih.gov |

Advanced Characterization and Structural Elucidation Methodologies for 1 Phenethyl 1h 1,2,3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-phenethyl-1H-1,2,3-triazole systems in solution.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis and assigning the specific structure of this compound derivatives.

In the ¹H NMR spectrum of 1-phenethyl-4-phenyl-1H-1,2,3-triazole, characteristic signals confirm the presence of the phenethyl and phenyl substituents attached to the triazole ring. The protons of the phenyl group attached at the 4-position of the triazole typically appear as multiplets in the aromatic region. For instance, in one study, the two protons ortho to the triazole ring were observed as a doublet at δ 7.76 ppm, while the remaining phenyl protons appeared as a triplet at δ 7.41 ppm and a multiplet between δ 7.28-7.34 ppm. The single proton on the triazole ring itself gives a characteristic singlet, observed at δ 7.46 ppm. The methylene protons of the phenethyl group adjacent to the triazole nitrogen and the phenyl group appear as distinct triplets at δ 4.64 ppm and δ 3.26 ppm, respectively, due to coupling with each other. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For 1-phenethyl-4-phenyl-1H-1,2,3-triazole, the carbon atoms of the triazole ring appear at characteristic chemical shifts, with the C4 and C5 carbons observed around δ 147.5 and 120.0 ppm, respectively. The carbons of the phenyl and phenethyl groups are also clearly resolved, with the methylene carbons of the phenethyl group appearing at δ 51.8 and 36.9 ppm. rsc.org The specific chemical shifts can vary slightly depending on the solvent and the presence of other substituents.

Interactive Table: ¹H and ¹³C NMR Data for 1-Phenethyl-4-phenyl-1H-1,2,3-triazole in CDCl₃ rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Triazole-H | 7.46 | s | - | - |

| Phenyl-H (ortho) | 7.76 | d | 7.0 | - |

| Phenyl-H (meta) | 7.41 | t | 7.0 | - |

| Phenyl-H (para) | 7.28-7.34 | m | - | - |

| Phenethyl-H (aromatic) | 7.14 | d | 6.6 | - |

| N-CH₂ | 4.64 | t | 7.2 | 51.8 |

| Ph-CH₂ | 3.26 | t | 7.2 | 36.9 |

| Triazole-C4 | - | - | - | 147.5 |

| Triazole-C5 | - | - | - | 120.0 |

| Phenyl-C (ipso to triazole) | - | - | - | 130.7 |

| Phenyl-C (aromatic) | - | - | - | 128.91, 128.87, 128.8, 128.1, 127.2, 125.7 |

While ¹H and ¹³C NMR are powerful for initial structural assignment, advanced 2D NMR techniques are indispensable for unambiguous isomer differentiation and detailed conformational analysis of complex this compound systems.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. This is crucial for definitively assigning the signals of the methylene groups in the phenethyl moiety and the protons and carbons of the aromatic rings.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for establishing the connectivity between the phenethyl group and the triazole ring, for example, by observing a correlation between the N-CH₂ protons and the C5 carbon of the triazole ring. It is also instrumental in differentiating between 1,4- and 1,5-disubstituted triazole isomers, which can sometimes be challenging to distinguish based on ¹H and ¹³C NMR alone. arkat-usa.org

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. NOE experiments can be used to determine the preferred conformation of the phenethyl group relative to the triazole ring and to elucidate the stereochemistry in more complex derivatives.

Mass Spectrometry Techniques (e.g., MS, HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of synthesized this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, further confirming its identity. rsc.org

For 1-phenethyl-4-phenyl-1H-1,2,3-triazole, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. rsc.org Electrospray Ionization (ESI-MS) is often employed, particularly for more polar derivatives, which typically shows the protonated molecule [M+H]⁺. rsc.org The fragmentation patterns observed in the mass spectrum can also provide structural information, although NMR is generally more informative for detailed structural elucidation.

Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Observed m/z | Ion Type |

|---|---|---|---|

| 1-Phenethyl-4-phenyl-1H-1,2,3-triazole | EI | 249.13 | M⁺ |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | ESI-TOF | 278.1567 | [M+H]⁺ |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FTIR))

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of a 1,2,3-triazole derivative will show characteristic absorption bands for the various bonds present. rsc.org

Key vibrational bands for this compound derivatives include:

C-H stretching vibrations of the aromatic rings and the alkyl chain, typically observed in the range of 3150-2850 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which appear in the 1600-1450 cm⁻¹ region.

N=N and C=N stretching vibrations of the triazole ring, which are found in the 1400-1200 cm⁻¹ range. rsc.org

C-N stretching vibrations are also observed in the fingerprint region.

The presence and specific positions of these bands can confirm the formation of the triazole ring and the presence of the phenethyl and other substituent groups. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

For this compound derivatives that form suitable single crystals, SCXRD analysis provides a detailed picture of their molecular geometry. researchgate.netmdpi.com The analysis reveals the planarity of the 1,2,3-triazole ring and the dihedral angles between the triazole ring and the attached phenyl and phenethyl groups. nih.gov This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. researchgate.net The conformation of the flexible phenethyl group can also be definitively determined, providing insights into its preferred spatial arrangement. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The solid-state architecture of this compound systems is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and other weaker contacts, govern the molecular packing and the resulting supramolecular assembly in the crystalline state. The crystal structures of closely related 1-aryl- and 1-benzyl-1H-1,2,3-triazole derivatives provide significant insight into the patterns of intermolecular association.

Detailed crystallographic studies reveal that the three-dimensional packing is often stabilized by a combination of several types of interactions working in concert. The specific nature and geometry of these interactions are influenced by the substituents on both the phenyl and triazole rings.

Hydrogen Bonding

Hydrogen bonds are a primary directional force in the crystal packing of many triazole derivatives. While the this compound scaffold lacks classical hydrogen bond donors (like O-H or N-H), it actively participates in weaker C-H···N and C-H···O hydrogen bonds, which are crucial for stabilizing the crystal lattice. In derivatives featuring additional functional groups, more conventional hydrogen bonds can dominate the supramolecular structure.

Even in the absence of strong donors, various weak hydrogen bonds play a significant role. The crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate is stabilized by intermolecular C—H⋯N, C—H⋯O, and C—H⋯π(triazole) hydrogen bonds nih.govresearchgate.net. Similarly, the packing of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole features methylene-C—H⋯O(nitro) and phenyl-C—H⋯π(triazolyl) interactions that consolidate the three-dimensional architecture nih.gov.

Interactive Data Table: Examples of Hydrogen Bonds in 1-Aryl-1H-1,2,3-triazole Derivatives

| Compound | Interaction Type | Donor-Acceptor | Reference |

|---|---|---|---|

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Weak Hydrogen Bond | C—H···N, C—H···O, C—H···π(triazole) | nih.govresearchgate.net |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Weak Hydrogen Bond | C—H···O(nitro), C—H···π(phenyl), C—H···π(triazolyl) | nih.gov |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Classical Hydrogen Bond | O-H···N(triazole) | nih.gov |

| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile | Classical Hydrogen Bond (with solvent) | O-H(water)···N/O | researchgate.net |

π-π Stacking Interactions

Aromatic π-π stacking interactions are another key feature in the supramolecular assembly of these compounds, arising from the attractive, noncovalent interactions between the electron-rich phenyl and triazole rings. These interactions can occur between various combinations of the aromatic systems: triazole-triazole, triazole-phenyl, and phenyl-phenyl.

In the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π–π stacking interactions are observed between the triazole ring and the benzene ring of adjacent molecules nih.govresearchgate.net. The geometric parameters of these interactions, such as the centroid-centroid distance, have been precisely determined. Weak π(triazolyl)–π(nitrobenzene) contacts are also noted in the structure of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole nih.gov. The planarity of the phenyl and triazole rings facilitates these stacking arrangements, which often lead to the formation of columns or layered structures in the crystal lattice researchgate.netresearchgate.net.

The relative orientation of the rings is critical. The dihedral angle between the planes of the triazole and benzene rings can vary significantly, influencing the potential for and geometry of π-π stacking nih.govnih.gov. For example, in one derivative, the dihedral angle between the triazole and benzene rings is a relatively small 16.54°, facilitating close packing, while in another, the angle is 70.60°, indicating a more twisted conformation nih.govnih.gov.

Interactive Data Table: π-π Stacking Parameters in 1-Aryl-1H-1,2,3-triazole Derivatives

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole···Benzene | 3.895 (1) | 16.54 (11) | nih.govresearchgate.net |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Triazole···Nitrobenzene | 3.8386 (10) | 13.95 (9) | nih.gov |

Supramolecular Assembly

The combination of hydrogen bonding and π-π stacking interactions leads to the formation of well-defined supramolecular motifs. These motifs can range from simple dimers to more complex one-dimensional chains, two-dimensional sheets, or three-dimensional networks scielo.br.

For example, in some structures, π-π stacking interactions link molecules into dimers, which are then further connected by other interactions into columns or sheets scielo.br. The interplay is often complex; C-H···π interactions can link molecules into sheets, while π-π stacking interactions are absent scielo.br. In other cases, a combination of C-H···O hydrogen bonds and nitro-O···π interactions connects molecules into a consolidated three-dimensional architecture nih.gov. The presence of solvent molecules, such as water or acetonitrile, can also profoundly influence the assembly by acting as bridges in extensive hydrogen-bonding networks researchgate.netnih.gov. The final crystal packing is a result of an energetic balance between these varied and often competing non-covalent forces.

Pharmacological and Biological Research Perspectives of 1 Phenethyl 1h 1,2,3 Triazole Derivatives Excluding Human Clinical, Dosage, and Safety Data

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, α-Glucosidase, InhA)

Derivatives of 1-phenethyl-1H-1,2,3-triazole have been the subject of various studies to assess their potential as enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Research into 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as inhibitors of xanthine oxidase , an enzyme involved in hyperuricemia, has shown that these compounds can exhibit micromolar-level potencies. nih.gov A study focusing on these derivatives reported IC50 values ranging from 0.21 µM to 26.13 µM. nih.gov One of the most promising compounds from this series, designated as 1s, demonstrated an IC50 value of 0.21µM, which was found to be 36 times more potent than allopurinol. nih.gov Further analysis through a Lineweaver-Burk plot identified compound 1s as a mixed-type inhibitor of xanthine oxidase. nih.gov The structure-activity relationship (SAR) analysis suggested that the inhibitory potency could be enhanced by incorporating a more lipophilic ether tail at the 4'-position. nih.gov Another study on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives also identified a potent xanthine oxidase inhibitor, compound 9m, with an IC50 value of 0.70 μM, making it approximately 14-fold more potent than allopurinol. nih.gov

In the context of diabetes, new (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors . nih.gov This enzyme is a key target for managing post-prandial hyperglycemia in diabetic patients. nih.gov The majority of the synthesized derivatives displayed significant inhibitory activity against the α-glucosidase enzyme. nih.gov Compound 10b was identified as the most active in this series, with an IC50 value of 14.2 µM. nih.gov Conversely, compound 6 showed the least activity with an IC50 of 218.1 µM. nih.gov Another study synthesized flavone-1,2,3-triazole derivatives that were all found to be more active against yeast α-glucosidase than the standard inhibitor, acarbose, with IC50 values ranging from 24.37 ± 0.55 to 168.44 ± 0.77 μM. nih.gov

Furthermore, hybrid derivatives of 1,2,3- and 1,2,4-triazoles have been investigated as inhibitors of InhA , the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov A screening of these compounds revealed that several completely inhibited the InhA enzyme at a concentration of 10 nM. nih.gov Specifically, compounds 7c and 7e were highlighted as the most promising InhA inhibitors, with IC50 values of 0.074 and 0.13 nM, respectively. nih.gov These values indicate a higher potency when compared to the known InhA inhibitors rifampicin (IC50 = 0.8 nM) and isoniazid (IC50 = 54.6 nM). nih.gov

| Enzyme Target | Derivative Series | Most Potent Compound | IC50 Value | Reference |

|---|---|---|---|---|

| Xanthine Oxidase | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acids | 1s | 0.21 µM | nih.gov |

| Xanthine Oxidase | 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives | 9m | 0.70 µM | nih.gov |

| α-Glucosidase | (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives | 10b | 14.2 µM | nih.gov |

| α-Glucosidase | Flavone-1,2,3-triazole derivatives | Not specified | 24.37 ± 0.55 - 168.44 ± 0.77 µM | nih.gov |

| InhA | Hybrid 1,2,3- and 1,2,4-triazoles | 7c | 0.074 nM | nih.gov |

| InhA | Hybrid 1,2,3- and 1,2,4-triazoles | 7e | 0.13 nM | nih.gov |

Antimicrobial Activity Investigations

The antimicrobial potential of this compound derivatives has been extensively explored, demonstrating a broad spectrum of activity against various pathogens. The 1,2,3-triazole scaffold is recognized for its role in the development of agents with antimicrobial, anti-inflammatory, analgesic, and anesthetic properties. chemistryjournal.net

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

In the fight against tuberculosis, novel 4-substituted N-phenyl-1,2,3-triazole derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Derivatives of isoniazid, specifically (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides, showed significant promise with minimum inhibitory concentration (MIC) values ranging from 0.62 to 2.5 µg/mL. nih.gov The 1,2,3-triazole core is considered a valuable structure in the discovery of new antitubercular agents. nih.govresearchgate.net These hybrid molecules have the potential to act on multiple targets within M. tuberculosis, which could help in circumventing the development of drug resistance. nih.gov

Antifungal Properties

The antifungal activity of 1,2,3-triazole derivatives has been a significant area of research. beu.edu.aznih.gov A series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated against four phytopathogenic fungi, with compound 5p showing notable activity with EC50 values of 0.18, 2.28, 1.01, and 1.85 μg/mL against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici, respectively. rsc.org Another study synthesized twenty-nine novel analogues of 1,2,3-triazole and tested them against five common human pathogenic fungi, including Candida albicans and Aspergillus niger. chemistryjournal.net The results indicated that all synthesized compounds exhibited potent antifungal activity, often superior to the control drugs voriconazole and fluconazole. chemistryjournal.net Similarly, modifications to a phenethyl-triazole scaffold led to compounds with excellent to moderate activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. beu.edu.az

Antiviral Activities

The 1,2,3-triazole nucleus is a key component in a variety of compounds exhibiting a wide range of biological activities, including antiviral properties. researchgate.net Research has shown that these derivatives are effective against several viruses, such as human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. researchgate.net

In a study evaluating 1,4-disubstituted-1,2,3-triazole derivatives against Herpes Simplex Virus 1 (HSV-1), two compounds, 3 and 4, were identified as particularly promising. nih.gov Compound 3, ((E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol1yl)benzylidene)benzenesulfonohydrazide), and compound 4, (2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1 diyl))dibenzaldehyde), displayed EC50 values of 16 and 21 μM, respectively. nih.gov Notably, compound 3 was also effective against an acyclovir-resistant HSV-1 strain and was found to interfere with virus egress. nih.gov Another study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine demonstrated their ability to reduce the infectivity of the influenza virus by over 90%, highlighting their potential as virucidal agents. mdpi.com

| Activity Type | Pathogen | Derivative Series | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis H37Rv | (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides | MIC values ranging from 0.62 to 2.5 µg/mL. | nih.gov |

| Antifungal | Candida albicans | Modified phenethyl-triazole scaffold | MIC values from <0.063 to 32 μg/mL. | ekb.eg |

| Antifungal | Phytopathogenic fungi | 1,2,3-triazole phenylhydrazones | Compound 5p showed EC50 values from 0.18 to 2.28 μg/mL. | rsc.org |

| Antiviral | Herpes Simplex Virus 1 (HSV-1) | 1,4-disubstituted-1,2,3-triazoles | Compound 3 had an EC50 of 16 µM and was active against an acyclovir-resistant strain. | nih.gov |

| Antiviral | Influenza virus | 1,2,3-triazole-containing lupinine derivatives | Reduced virus infectivity by over 90%. | mdpi.com |

Antioxidant Properties and Mechanisms of Action

The antioxidant potential of triazole derivatives has been a subject of scientific investigation, with studies exploring their ability to counteract oxidative stress, which is implicated in numerous diseases. pensoft.net

A study focused on novel derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols, where their antioxidant activity was assessed in vitro. pensoft.netresearchgate.net The results indicated that several of the synthesized compounds exhibited potent antioxidant properties when compared to existing antioxidants. pensoft.netresearchgate.net Specifically, compounds designated as 1, 5, and 10 were found to possess high antioxidant activity, reducing the content of thiobarbituric acid reactive substances (TBC-AP) by 32.40% to 33.06%. pensoft.net Other compounds in the series (3, 4, 13, 6, 7, 9, 11, and 12) showed moderate antioxidant activity, with a reduction in TBC-AP levels ranging from 2.49% to 27.04%. pensoft.net

Another research effort synthesized twelve new 1,2,3-triazole-containing nitrones and evaluated their antioxidant capacity through various assays. mdpi.com One of the t-butyl nitrones, compound 9e, which features a 2,4-difluorophenyl motif, demonstrated a strong inhibitory effect on lipid peroxidation (100%), comparable to the reference compound Trolox (93%). mdpi.com Furthermore, nitrones 9d, 9e, and 9f were identified as potent hydroxyl radical scavengers, exhibiting nearly 100% scavenging activity, which surpassed that of Trolox (88%). mdpi.com

The 1,2,4-triazole nucleus and its derivatives are recognized for a variety of pharmacological activities, including antioxidant properties. pensoft.net The search for new synthetic compounds with antioxidant capabilities within the triazole group is an important focus in medicinal chemistry. researchgate.net

| Derivative Series | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols | Non-enzymatic initiation of BOD with Fe(II) salts | Compounds 1, 5, and 10 showed high activity (32.40-33.06% TBC-AP reduction). | pensoft.net |

| 1,2,3-triazole-containing nitrones | Lipid peroxidation inhibition | Compound 9e showed 100% inhibition. | mdpi.com |

| 1,2,3-triazole-containing nitrones | Hydroxyl radical scavenging | Compounds 9d, 9e, and 9f showed ~100% scavenging activity. | mdpi.com |

Receptor Modulation and Protein Interaction Studies (e.g., Estrogen-related receptor γ, PD-1/PD-L1)

Derivatives of 1,2,3-triazole have been investigated for their ability to modulate receptors and interfere with protein-protein interactions, which are critical targets in various therapeutic areas, including cancer immunotherapy.

In the realm of hormone-dependent cancer research, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been synthesized as potential mimics of steroids. nih.gov Preliminary docking studies have suggested that these compounds can effectively bind to the active sites of estrogen receptors (ERα and ERβ), as well as enzymes involved in hormone biosynthesis like aromatase (AROM), steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This indicates their potential to modulate hormone signaling pathways. nih.gov

A significant area of research has been the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway. uj.edu.pl A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed and synthesized for this purpose. nih.gov Among these, compound 7 exhibited the most potent inhibitory activity on the PD-1/PD-L1 interaction with an IC50 value of 8.52 μM. nih.gov Compounds 6 and 8a also showed notable activity with IC50 values of 12.28 and 14.08 μM, respectively. nih.gov

In another study, a series of 1,2,3-triazole derivatives were designed to target the PD-1/PD-L1 pathway, leading to the identification of compound III-4, which demonstrated exceptional inhibitory activity with an IC50 of 2.9 nM and a high binding affinity for human PD-L1 (hPD-L1) with a KD value of 3.33 nM. nih.gov An ester prodrug of this compound, III-5, showed significant antitumor effects in a mouse model through oral administration. nih.gov The 1,2,3-triazole ring is considered highly resistant to metabolic degradation, making it a favorable scaffold for developing such inhibitors. nih.gov

| Target | Derivative Series | Most Potent Compound | Key Findings | Reference |

|---|---|---|---|---|

| Estrogen Receptors (ERα, ERβ) | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Not specified | Docking studies indicated effective binding to active sites. | nih.gov |

| PD-1/PD-L1 Interaction | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Compound 7 | IC50 value of 8.52 µM. | nih.gov |

| PD-1/PD-L1 Interaction | 1,2,3-triazole derivatives | Compound III-4 | IC50 value of 2.9 nM; KD value of 3.33 nM. | nih.gov |

In Vitro Cytotoxicity Assays (on non-human cell lines)

The preliminary assessment of the toxicological profile of novel compounds is a critical step in drug discovery. For derivatives of this compound, in vitro cytotoxicity has been evaluated using non-human cell lines to establish a baseline for safety and selectivity.

One study investigated a series of 1,2,3-triazole analogs for their toxic effects on VERO cell monolayers, which are derived from the kidney epithelial cells of an African green monkey. nih.gov The viability of the cells was determined by measuring ATP levels after a 72-hour incubation period with the compounds. The results, expressed as the 50% cytotoxic concentration (CC50), indicated generally low toxicity for the series. Most of the analyzed compounds exhibited a CC50 value greater than 236 µM, with several showing CC50 values exceeding 500 µM. nih.gov One derivative, compound 1f , was an exception, demonstrating moderate cytotoxicity with a CC50 of 86.8 µM. nih.gov This low cytotoxicity is a favorable characteristic, particularly when evaluated alongside the compounds' bioactivity against pathogenic organisms like Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Cytotoxicity of 1,2,3-Triazole Derivatives on VERO Cells

| Compound | CC50 (µM) Mean ± SD |

|---|---|

| 1a | >500 |

| 1f | 86.8 ± 2.73 |

| Other Analogs | >236 |

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. For derivatives related to the this compound scaffold, SAR studies have provided insights into their interactions with various non-human biological targets.

Insecticidal Activity via GABA Receptor Antagonism: A series of 1-phenyl-1H-1,2,3-triazoles were investigated for their antagonist activity at insect γ-aminobutyric acid (GABA) receptors, a key target for insecticides. These compounds were evaluated for their ability to inhibit the binding of a known non-competitive antagonist to human homo-oligomeric β3 GABA receptors, which share homology with insect GABA receptors. nih.gov The SAR analysis revealed several key structural features for high potency:

Phenyl Ring Substitution : A 2,6-dichloro plus 4-trifluoromethyl substitution pattern on the N1-phenyl ring was important for high affinity. nih.gov An electronegative substituent at the 4-position of the benzene ring was found to play a significant role in the high potency. nih.gov

Triazole Ring Substitution : A compact, hydrophobic substituent at the 4-position of the triazole ring and a small, electronegative substituent at the 5-position were crucial for high activity. nih.gov

Selectivity : The studies suggested that differences in the hydrophobic environment of the binding site might be responsible for the compounds' selectivity for β3 over α1β2γ2 GABA receptors. nih.gov Compounds with high affinity for these receptors demonstrated insecticidal activity against houseflies, with LD50 values in the pmol/fly range. nih.gov

Butyrylcholinesterase (BuChE) Inhibition: Derivatives featuring a 1,2,3-triazole nucleus have also been explored as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. SAR analysis of these compounds indicated that the nature and position of substituents on a benzyl (B1604629) ring attached to the triazole influenced inhibitory activity. mdpi.com

An unsubstituted N1-benzyl derivative showed moderate BuChE inhibition. mdpi.com

Monosubstitution with an electron-donating group, such as 3-OCH3, enhanced the BuChE inhibition. mdpi.com

The addition of a weakly activating group like a 2-methyl group led to a decrease in activity. mdpi.com

Moving the methyl group to the para-position resulted in a loss of activity. mdpi.com

Further studies on other 1,2,3-triazole analogs revealed that substituting a phenyl ring at the 4-position of the triazole with either an electron-donating (e.g., 4-methoxy) or an electron-withdrawing (e.g., 4-fluoro) group resulted in decreased activity. mdpi.com However, replacing the aryl group with an alkyl chain led to a range of low-to-high inhibitory activity. mdpi.com

Applications of 1 Phenethyl 1h 1,2,3 Triazole in Materials Science and Coordination Chemistry

Ligand Design for Metal Complexes

The 1,2,3-triazole moiety is an excellent ligand for a variety of transition metals, and the introduction of a phenethyl group at the N1 position significantly influences its coordination properties. uq.edu.auresearchgate.net The nitrogen atoms of the triazole ring possess lone pairs of electrons that can readily coordinate to metal centers, making it a valuable component in the design of novel metal complexes. uq.edu.au

Chelation and Coordination Behavior with Transition Metals

1-Phenethyl-1H-1,2,3-triazole can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. However, its true potential in ligand design is often realized when it is incorporated into a larger molecular framework that allows for chelation. For instance, the attachment of an additional coordinating group, such as a pyridine (B92270), to the triazole scaffold results in a bidentate ligand capable of forming stable chelate rings with transition metals. nih.gov The coordination of such ligands has been observed with a range of transition metals including palladium(II), platinum(II), copper(II), ruthenium(II), and iridium(III). nih.govnih.gov The specific coordination mode, whether it be monodentate, bidentate, or bridging, is influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. rsc.org

The coordination typically occurs through the N2 or N3 atoms of the triazole ring. The presence of a pendant coordinating group can favor coordination at a specific nitrogen atom to facilitate chelate formation. nih.gov For example, in pyridyl-substituted 1,2,3-triazole complexes, the metal center is often bound to the pyridine nitrogen and one of the triazole nitrogens. rsc.org

Impact of Phenethyl Substitution on Coordination Geometry and Complex Stability

The phenethyl group at the N1 position of the triazole ring exerts a notable influence on the coordination geometry and stability of the resulting metal complexes. This influence is primarily steric and electronic in nature.

Steric Effects: The bulky phenethyl group can introduce significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, favoring lower coordination numbers, and can also dictate the preferred geometry of the complex. For instance, in square planar or octahedral complexes, the phenethyl group can influence the orientation of other ligands to minimize steric repulsion. This can lead to distorted geometries and can also affect the lability of the ligands.

Supramolecular Chemistry and Self-Assembly

The 1,2,3-triazole ring is a versatile building block for the construction of supramolecular assemblies due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The this compound molecule, with its aromatic phenethyl group, is particularly well-suited for creating ordered structures through self-assembly.

The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while C-H bonds on the triazole and phenethyl groups can act as weak hydrogen bond donors. More significantly, the phenyl ring of the phenethyl group can engage in π-π stacking interactions with other aromatic systems, including other phenethyl groups or other aromatic ligands within a metal complex. These directional and cooperative non-covalent interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The crystal packing of molecules containing a benzyl (B1604629) substituent, which is structurally similar to a phenethyl group, has been shown to be stabilized by C-H···π interactions. nih.gov

Catalytic Applications: this compound as a Ligand in Catalytic Systems

Metal complexes bearing 1,2,3-triazole-based ligands have demonstrated significant potential in homogeneous catalysis. uq.edu.aursc.org Palladium and platinum complexes, in particular, have been investigated for a variety of catalytic transformations. The use of this compound as a ligand in these systems can offer several advantages.

Palladium complexes featuring 1,2,3-triazole ligands have been shown to be effective catalysts for C-H arylation reactions and ethylene (B1197577) dimerization. nih.govnih.govresearchgate.net The electronic and steric properties of the triazole ligand, which are influenced by the N1-substituent, can be tuned to optimize the catalytic activity and selectivity. The phenethyl group can enhance the solubility of the catalyst in organic solvents and its steric bulk can influence the accessibility of the catalytic site, potentially leading to improved selectivity.

For example, palladium(II) complexes with pyridine-appended triazole ligands have shown excellent activity in the α-alkylation of acetophenones. rsc.org The catalytic performance is often dependent on the specific structure of the ligand, including the nature of the substituent on the triazole ring.

Functional Materials Development (e.g., Sensors, Coatings, Optoelectronic Devices like OLEDs)

The unique electronic and photophysical properties of 1,2,3-triazole derivatives make them valuable components in the development of functional materials. researchgate.netresearchgate.net The incorporation of the this compound moiety into larger molecular or polymeric structures can lead to materials with tailored properties for applications in sensors, coatings, and optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Sensors: The triazole ring can act as a binding site for specific ions or molecules. researchgate.net The coordination of an analyte to the triazole can induce a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum, allowing for its detection. The phenethyl group can be functionalized to introduce additional recognition sites or to modulate the electronic properties of the sensor molecule.

Optoelectronic Devices (OLEDs): Triazole derivatives have been utilized as building blocks for blue-emitting materials in OLEDs. rsc.org The high thermal stability and desirable photoluminescence quantum yields of certain triazole-based compounds make them suitable for these applications. mdpi.com The photophysical properties of these materials, including their emission wavelength and efficiency, can be tuned by modifying the substituents on the triazole ring. nih.govhud.ac.ukhud.ac.uk Iridium(III) complexes with phenyl-1H- nih.govrsc.orgencyclopedia.pubtriazole ligands have been shown to exhibit a spectral blue shift in their emission. tue.nl The phenethyl group can influence the solid-state packing of the material, which in turn affects its charge transport properties and device performance. Rhenium(I) complexes with 1,2,3-triazole-based ligands have also been investigated for their photophysical properties and have shown potential for applications in luminescent materials. rsc.org

Corrosion Inhibition Properties for Metal Surfaces

1,2,3-Triazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors for a variety of metals and alloys, including mild steel, in acidic environments. encyclopedia.pubelectrochemsci.orgpreprints.orgnih.govnih.gov The mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. encyclopedia.pub

The adsorption process can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms of the triazole and the metal atoms). researchgate.net The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole and phenyl rings play a crucial role in the adsorption process. encyclopedia.pub The phenethyl group in this compound can contribute to the inhibitory effect in several ways. Its size can lead to a larger surface coverage on the metal, and the aromatic ring can interact with the metal surface through π-electron donation.

Studies on similar 1,2,3-triazole derivatives have demonstrated high inhibition efficiencies. For example, a 1,4-disubstituted-1,2,3-triazole derivative showed a corrosion inhibition efficiency of 94% for mild steel in 1 M HCl at a concentration of 900 ppm. researchgate.net Another study on isomers of a triazole derivative showed inhibition efficiencies of up to 95% at a concentration of 10⁻³ M. preprints.org

Table 1: Corrosion Inhibition Efficiency of Selected 1,2,3-Triazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole | 10⁻³ | 95 | preprints.org |

| 4-[1-(4-Methoxy-phenyl)-1H- nih.govrsc.orgencyclopedia.pubtriazol-4-ylmethyl]-morpholine | 900 ppm | 94 | researchgate.net |

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 1.0 x 10⁻³ | ~85 | daneshyari.com |

| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol | 1.0 x 10⁻³ | ~92 | daneshyari.com |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ | 95.3 | rsc.org |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ | 95.0 | rsc.org |

Role of 1 Phenethyl 1h 1,2,3 Triazole As a Building Block in Chemical Biology and Medicinal Chemistry Focused on Scaffold Development

Bioisosteric Replacements in Biologically Active Molecules

Bioisosterism, a strategy in drug design for modifying lead compounds by replacing a functional group with another that has similar physicochemical properties, is a key application of the 1,2,3-triazole ring. nih.gov The structural and electronic features of the triazole core enable it to mimic various functional groups, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netnih.gov

The 1,2,3-triazole ring is frequently used as a bioisostere for the amide bond. researchgate.net The 1,4-disubstituted triazole, in particular, is an excellent mimic of the trans-amide bond, sharing similarities in size, planarity, and dipole moment. nih.gov This replacement can impart significant advantages, most notably increased resistance to enzymatic cleavage by proteases, a common limitation of peptide-based therapeutics. dntb.gov.ua Furthermore, the triazole ring is a competent bioisostere for other aromatic systems, such as phenyl rings, and various heterocyclic structures. Its ability to engage in hydrogen bonding and dipole-dipole interactions allows it to preserve or enhance binding affinity to biological targets. nih.gov

| Functional Group | Key Properties | 1,2,3-Triazole Ring as Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Amide Bond | Planar, polar, H-bond donor/acceptor, susceptible to hydrolysis | Mimics geometry and dipole moment of trans-amide bond | Enhance metabolic stability, improve cell permeability, constrain conformation nih.govdntb.gov.ua |

| Phenyl Ring | Aromatic, hydrophobic, participates in π-stacking | Aromatic, can engage in similar non-covalent interactions | Modulate solubility, alter electronic properties, introduce H-bond acceptors (N atoms) nih.gov |

| Ester Group | Planar, polar, H-bond acceptor, susceptible to hydrolysis | Stable to hydrolysis, maintains polarity | Increase chemical and metabolic stability while retaining key interactions researchgate.net |

| Other Heterocycles (e.g., Tetrazole) | Aromatic, polar, specific H-bonding patterns | Offers a different arrangement of H-bond acceptors and dipole moment | Fine-tune binding affinity, selectivity, and pharmacokinetic properties nih.gov |

Peptidomimetics and Peptide Conjugation Applications

The limitations of natural peptides as therapeutic agents, such as poor bioavailability and rapid degradation, have driven the development of peptidomimetics. dntb.gov.ua The 1,2,3-triazole scaffold is a cornerstone in this area. By replacing one or more amide linkages in a peptide backbone with a 1,2,3-triazole ring, researchers can create molecules that retain the side-chain functionalities responsible for biological activity while gaining a rigid, proteolytically stable core. nih.gov

This approach has led to the synthesis of "peptidotriazolamers," which are hybrid molecules containing alternating amide bonds and 1,4-disubstituted 1,2,3-triazoles. frontiersin.org These structures can adopt well-defined secondary structures, mimicking natural peptide folds. nih.gov The synthesis is often achieved through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which allows for the straightforward linkage of chiral α-azido acids and chiral propargylamines. nih.gov

Beyond backbone modification, the triazole moiety is also used for peptide conjugation. The CuAAC reaction provides an excellent method for linking peptides to other functional units, such as imaging agents, metal chelators for radiolabeling, or other pharmacophores, without affecting the peptide's primary biological function. nih.govnih.gov

| Application | Description | Key Advantage | Example Research Area |

|---|---|---|---|

| Amide Bond Replacement | A 1,4-disubstituted triazole ring replaces a dipeptide amide bond within a peptide sequence. nih.gov | Confers resistance to protease degradation and constrains the peptide backbone. dntb.gov.ua | Development of stable antimicrobial peptides and enzyme inhibitors. frontiersin.org |

| Peptidotriazolamers | Oligomers with alternating triazole rings and amide bonds, conserving amino acid side chains. frontiersin.org | Creates novel foldamers with predictable and stable secondary structures. nih.gov | Creation of novel biomaterials and bioactive scaffolds. |

| Peptide Conjugation | The triazole ring serves as a linker to attach a peptide to another molecule (e.g., a drug, a dye). nih.gov | Highly efficient and bio-orthogonal "click" chemistry allows for mild conjugation conditions. frontiersin.org | Tumor-targeting radioconjugates and targeted drug delivery systems. nih.gov |

Use as a Versatile Linker in Complex Molecular Architectures

The 1,2,3-triazole ring is an exceptional linking unit for constructing complex molecular architectures. nih.gov Its formation via the CuAAC "click" reaction is a major advantage, as the reaction is high-yielding, regioselective (producing the 1,4-disubstituted isomer), and tolerant of a wide array of functional groups. mdpi.com This allows for the modular assembly of disparate molecular fragments under mild, often aqueous, conditions.

| Molecule Type | Role of Triazole Linker | Example Application | Reference |

|---|---|---|---|

| Multi-target Hybrids | Covalently connects two different pharmacophores. | Linking an isatin moiety with a phenolic acid to create potential antioxidant agents. | mdpi.com |

| Drug-Targeting Conjugates | Links a cytotoxic agent to a moiety that targets specific cells (e.g., cancer cells). | Development of microtubule targeting agents for cancer therapy. | nih.gov |

| Functional Materials | Connects donor and acceptor units in organic materials. | Synthesis of host materials for phosphorescent organic light-emitting diodes (OLEDs). | researchgate.net |

| Bioprobes | Links a recognition element (e.g., peptide) to a reporter (e.g., fluorophore). | Creating fluorescent probes for detecting metal ions. | researchgate.net |

Future Research Directions and Unexplored Avenues for 1 Phenethyl 1h 1,2,3 Triazole

Development of Novel and Green Synthetic Methodologies for Enhanced Sustainability

The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, which prioritize environmentally friendly and efficient methods. rsc.orgresearchgate.net Traditional synthetic routes are often being replaced by sustainable alternatives that minimize hazardous waste and energy consumption. rsc.org Future research will likely focus on optimizing these green methodologies for the synthesis of 1-phenethyl-1H-1,2,3-triazole.

Key areas for development include:

Eco-friendly Solvents: Utilizing green solvents such as water, glycerol, and deep eutectic solvents (DES) has shown great promise. consensus.app For instance, visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water allows for high yields and the recycling of the catalyst and solvent. consensus.app

Alternative Energy Sources: Non-conventional energy sources like ultrasound and microwave irradiation, as well as mechanochemical methods (ball milling), can significantly reduce reaction times and energy input compared to traditional thermal heating. nih.gov

Advanced Catalysts: The development of innovative and reusable nanocatalyst systems, such as those embedded on magnetic nanoparticles, facilitates easy separation and recycling, further enhancing the sustainability of the synthesis process. nih.govrsc.org

| Green Synthesis Approach | Catalyst/System | Solvent | Key Advantages |

| Ultrasound-Assisted Synthesis | Copper(I) | Various | Reduced reaction times, increased yields. nih.gov |

| Visible-Light Promoted CuAAC | Copper Catalyst | Water | Mild conditions, catalyst/solvent recycling. consensus.app |

| Deep Eutectic Solvents (DES) | Cu(II)-acidic DES | DES | Base-free conditions, reusable solvent system, high yields. consensus.app |

| Magnetic Nanocatalyst System | Fe3O4@AG/AP-Cu(I) | Water | Easy magnetic separation, high efficiency, stable for reuse. nih.govrsc.org |

Advanced Spectroscopic Techniques for Dynamic Structural and Mechanistic Studies

While standard spectroscopic methods like NMR, IR, and Mass Spectrometry are crucial for characterizing the static structure of this compound derivatives, future research will benefit from the application of more advanced techniques to study their dynamic behavior and reaction mechanisms. ijbr.com.pk Understanding the conformational flexibility and electronic properties in real-time is key to designing molecules with specific functions. mdpi.com

Future spectroscopic investigations could include:

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited-state dynamics of triazole-containing materials, which is essential for developing new photofunctional materials.

Advanced NMR Techniques: Two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies can provide detailed insights into the spatial arrangement and through-bond/through-space correlations of the phenethyl group relative to the triazole ring.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze the elemental composition and chemical states of triazole-functionalized nanomaterials and surfaces, providing critical information for materials science applications. acs.org

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling and SAR Studies

The integration of machine learning (ML) and artificial intelligence (AI) is transforming drug discovery and materials science by enabling rapid and accurate prediction of molecular properties. premierscience.com For the this compound scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and identify promising candidates for specific applications.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: AI-driven QSAR models can predict the biological activity of novel triazole derivatives based on their structural features, accelerating the identification of potent compounds. nih.govnih.gov These models can effectively determine how chemical modifications influence biological activity. nih.gov

Predictive ADMET Modeling: Machine learning algorithms can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to de-risk and prioritize candidates early in the development process.

Off-Target Prediction and Drug Repurposing: AI can predict unintended biological targets for existing triazole-based molecules, opening avenues for repurposing them for new applications. mdpi.com By combining multiple cheminformatic and 3D structure-based methods, a comprehensive interaction profile can be generated. mdpi.com

| AI/ML Application | Methodology | Predicted Outcome |

| QSAR Modeling | Multiple Linear Regression, Support Vector Machine | Biological activity (e.g., antifungal efficacy). nih.govnih.gov |

| Virtual Screening | Ensemble Docking, Machine Learning Classifiers | Classification of compounds as active or inactive against a target. mdpi.com |

| Target Prediction | Chemical Similarity, 2D/3D Methodologies | Identification of potential biological protein interactions. mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action (non-human, non-clinical applications)

While the 1,2,3-triazole scaffold is extensively studied in medicinal chemistry, there are significant opportunities to explore its biological activities in non-human and non-clinical contexts. tandfonline.com The structural versatility of this compound makes it a candidate for a range of bio-applications beyond human therapeutics.

Unexplored avenues include:

Agrochemicals: Designing new derivatives as potential herbicides, fungicides, or insecticides. The stability and diverse functionality of the triazole ring could lead to more effective and selective crop protection agents.

Antiparasitic Agents: Research into the activity of triazole derivatives against parasites affecting livestock and other animals, such as Leishmania donovani or Plasmodium falciparum, could yield new veterinary treatments. nih.gov

Antifouling and Antimicrobial Coatings: The inherent antimicrobial properties of the triazole ring can be harnessed to develop coatings that prevent the growth of microorganisms on surfaces in industrial or marine environments. rsc.org

Expanding Applications in Emerging Material Technologies and Nanomaterials

The unique chemical properties of the 1,2,3-triazole ring, particularly its stability and ability to act as a linker via "click" chemistry, make it an ideal building block for advanced materials. iosrjournals.org Future research on this compound in materials science is a promising frontier.

Potential areas of application are:

Functional Polymers and Coatings: Incorporating the phenethyl triazole moiety into polymer backbones can be used to develop high-performance materials such as anticorrosive coatings, self-healing polymers, and biodegradable plastics. rsc.org

Nanomaterial Surface Functionalization: The triazole linkage can be used to attach phenethyl groups to the surface of nanoparticles (e.g., gold, iron oxide) or carbon nanotubes. rsc.orgresearchgate.net This functionalization can tune the properties of the nanomaterials for applications in catalysis, sensing, or drug delivery. researchgate.net

Organic Electronics: The aromatic nature and dipole moment of the triazole ring suggest potential applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport properties are critical.

Challenges and Opportunities in Phenethyl Triazole Scaffold Research and Development

Despite the vast potential, the research and development of the phenethyl triazole scaffold face several challenges that also present opportunities for innovation. The 1,2,3-triazole nucleus is a core component in a wide array of drugs and functional molecules, establishing it as a pharmacologically significant scaffold. nih.govresearchgate.net

Challenge: Synthesis Regioselectivity: The classic Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted isomers. mdpi.com

Opportunity: This challenge has driven the development of highly regioselective catalytic systems, particularly the copper(I)-catalyzed reaction (CuAAC), which almost exclusively yields the 1,4-isomer. mdpi.com Further research into new catalysts could provide selective access to other isomers.

Challenge: Overcoming Resistance: In applications like agrochemicals or antimicrobial agents, the emergence of resistance is a significant concern. researchgate.net

Opportunity: The modular nature of triazole synthesis allows for the rapid creation of large libraries of derivatives. iosrjournals.org This chemical diversity can be screened to identify new compounds that overcome resistance mechanisms or act on novel biological targets.

Challenge: Understanding Complex Biological Interactions: The precise mechanism of action for many bioactive triazoles is not fully understood.

Opportunity: The use of advanced spectroscopic and computational tools, as mentioned previously, can elucidate these mechanisms. mdpi.commdpi.com This deeper understanding will enable more rational, target-based design of future molecules rather than relying solely on empirical screening.

Q & A

Basic: What are the most reliable synthetic methodologies for preparing 1-Phenethyl-1H-1,2,3-triazole derivatives?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is widely used for synthesizing 1,2,3-triazole derivatives . For 1-phenethyl-substituted triazoles, a typical protocol involves reacting phenethyl azides with terminal alkynes in a solvent system such as DMF/H₂O/n-Butanol (1:1:1) under ambient conditions, with CuSO₄·5H₂O and sodium ascorbate as catalysts. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) ensures high yields (60–85%) and purity .

Advanced: How can reaction conditions be optimized for moisture-sensitive triazole syntheses?

For moisture-sensitive substrates (e.g., phosphonate-functionalized triazoles), anhydrous solvents like THF with triethylamine (TEA) as a base are recommended. Appel reaction conditions (CBr₄/PPh₃) or Michaelis-Becker reactions can introduce functional groups while minimizing hydrolysis. Catalytic systems should be pre-dried, and reactions conducted under inert gas (N₂/Ar) .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity (1,4-disubstituted triazole) and substituent integration.

- FT-IR : Identifies C-H bending (triazole ring, ~600–700 cm⁻¹) and N-H stretches (if present).

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns.

Elemental analysis (C, H, N) ensures purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in triazole stereochemistry or disorder?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential. For disordered structures, use PART commands to model split positions and apply restraints (e.g., SIMU, DELU). Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database. Programs like WinGX and ORTEP aid in visualization and reporting .

Basic: What are common derivatization strategies for this compound?

- Halogenation : Bromination with Br₂/H₂O at 45°C yields 4,5-dibromo derivatives.

- Nitration : HNO₃/H₂SO₄ at 25°C introduces nitro groups at the 5-position.

- Metalation : Lithiation with n-BuLi at −78°C enables electrophilic substitutions .

Advanced: How do substituent effects (e.g., sulfonyl vs. amide linkages) influence bioactivity?

Substituent polarity and steric bulk critically modulate specificity. For example, sulfonyl linkages (e.g., 1-phenyl-4-phenylsulfonyl-triazole) enhance target binding via hydrophobic interactions, while amide-linked analogs exhibit broader but less specific interactions. Systematic SAR studies using in vitro assays (e.g., microbial growth inhibition) are recommended .

Basic: How can molecular docking predict triazole derivative binding modes?

Docking software (e.g., AutoDock Vina) models interactions between triazoles and target proteins (e.g., α-glucosidase). Key steps:

Prepare ligand (triazole) and receptor (PDB structure) files.

Define binding pockets using grid boxes.

Validate poses with RMSD clustering and binding energy scores (<−6 kcal/mol indicates strong affinity) .

Advanced: How can computational and experimental data resolve conflicting activity results?

Combine molecular dynamics (MD) simulations (100 ns trajectories) with experimental assays (e.g., IC₅₀ determinations). For example, if a triazole shows poor in vitro activity despite favorable docking scores, MD can reveal unstable binding modes. Cross-validate with NMR titration or SPR to assess actual binding .

Basic: What are the best practices for purity assessment of triazole derivatives?

- TLC : Use silica plates with UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane).

- HPLC : C18 columns, acetonitrile/water gradient (95–5% over 20 min).

- Melting Point : Sharp ranges (±2°C) indicate purity .

Advanced: How can catalytic systems be optimized for triazole-based cross-coupling reactions?

For Suzuki-Miyaura couplings, use Pd@click-MNPs/CS (palladium on magnetic nanoparticles/chitosan) in green solvents (e.g., ethanol/H₂O). Optimize catalyst loading (1–5 mol%), base (K₂CO₃), and temperature (25–60°C). Recycle catalysts via magnetic separation (>5 cycles with <10% activity loss) .

Basic: What safety precautions are critical during triazole synthesis?

- Avoid exposure to methyl azide (explosive byproduct in nitro-triazole syntheses).

- Use fume hoods for bromination/nitration.

- Quench reactions with NaHCO₃ to neutralize acidic residues .

Advanced: How can high-throughput screening (HTS) identify potent triazole analogs?

HTS workflows:

Design libraries with varying substituents (e.g., aryl, alkyl, halogens).

Screen against target enzymes (e.g., kinase assays) using 384-well plates.

Prioritize hits with IC₅₀ <10 µM and selectivity indices >10.

Confirm via dose-response curves and counter-screens .

Basic: What solvents and catalysts enhance triazole yields in click chemistry?

Optimal systems: